molecular formula C10H16ClN B2685854 2-Methyl-3-phenylpropan-1-amine hydrochloride CAS No. 1225286-56-5

2-Methyl-3-phenylpropan-1-amine hydrochloride

Cat. No.: B2685854
CAS No.: 1225286-56-5
M. Wt: 185.7
InChI Key: PUWYPBITBYEQBE-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines. It is a derivative of phenylethylamine and is known for its structural similarity to amphetamines. This compound is often used in scientific research due to its interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylpropan-1-amine hydrochloride typically involves the reductive amination of 2-Methyl-3-phenylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: 2-Methyl-3-phenylpropanal or 2-Methyl-3-phenylpropanone.

    Reduction: 2-Methyl-3-phenylpropan-1-ol.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methyl-3-phenylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is conducted on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-Methyl-3-phenylpropan-1-amine hydrochloride is structurally similar to other phenylpropylamines such as amphetamine and methamphetamine. it differs in its pharmacological profile and potency. Unlike amphetamine, which is a potent central nervous system stimulant, this compound has a milder stimulant effect and is primarily used in research settings.

Similar Compounds

    Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.

    Methamphetamine: A highly addictive stimulant with a high potential for abuse.

    Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant in humans.

Properties

IUPAC Name

2-methyl-3-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYPBITBYEQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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